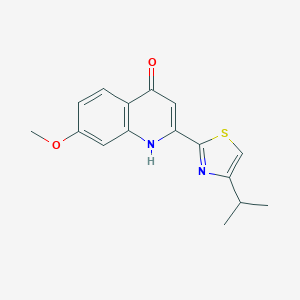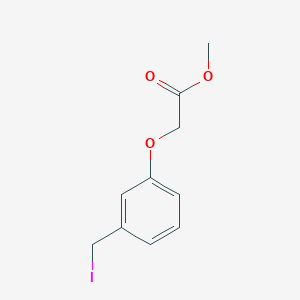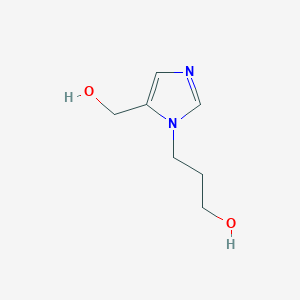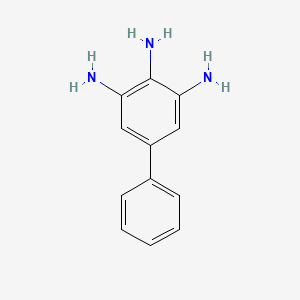
2-Morpholinecarbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Morpholinecarbonyl chloride: is an organic compound that belongs to the class of acid chlorides. It is a derivative of morpholine, a heterocyclic amine with both amine and ether functional groups. This compound is known for its reactivity and is used in various chemical synthesis processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Morpholinecarbonyl chloride can be synthesized through the reaction of morpholine with phosgene or other chlorinating agents. The general reaction involves the formation of an intermediate, which is then converted to the desired product. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure safety and efficiency .
Industrial Production Methods: Industrial production of morpholine-2-carbonyl chloride often involves the use of large-scale reactors where morpholine is reacted with phosgene. The process is carefully monitored to control the release of hazardous gases and to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: 2-Morpholinecarbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This is the most common reaction, where the chloride group is replaced by a nucleophile such as an amine, alcohol, or thiol.
Hydrolysis: In the presence of water, morpholine-2-carbonyl chloride hydrolyzes to form morpholine and hydrochloric acid.
Reduction: It can be reduced to morpholine-2-carboxamide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base like triethylamine.
Hydrolysis: Water or aqueous solutions under mild conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products:
Nucleophilic Substitution: Corresponding substituted morpholine derivatives.
Hydrolysis: Morpholine and hydrochloric acid.
Reduction: Morpholine-2-carboxamide.
Aplicaciones Científicas De Investigación
Chemistry: 2-Morpholinecarbonyl chloride is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine: In medicinal chemistry, it is used to synthesize compounds with potential therapeutic effects, such as enzyme inhibitors and receptor agonists .
Industry: It is employed in the production of polymers, resins, and other industrial chemicals .
Mecanismo De Acción
The mechanism of action of morpholine-2-carbonyl chloride primarily involves its reactivity as an acid chloride. It readily reacts with nucleophiles to form amides, esters, and other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .
Comparación Con Compuestos Similares
Morpholine: A parent compound with similar reactivity but lacks the carbonyl chloride group.
Piperidine-2-carbonyl chloride: Another acid chloride with a similar structure but different reactivity due to the absence of the ether oxygen.
Uniqueness: 2-Morpholinecarbonyl chloride is unique due to the presence of both the morpholine ring and the carbonyl chloride group, which imparts distinct reactivity and versatility in chemical synthesis .
Propiedades
Fórmula molecular |
C5H8ClNO2 |
|---|---|
Peso molecular |
149.57 g/mol |
Nombre IUPAC |
morpholine-2-carbonyl chloride |
InChI |
InChI=1S/C5H8ClNO2/c6-5(8)4-3-7-1-2-9-4/h4,7H,1-3H2 |
Clave InChI |
FTJNEIFNZXOBCL-UHFFFAOYSA-N |
SMILES canónico |
C1COC(CN1)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Tert-butyl 2-[4-[3-[(4-amino-2,6-dioxo-1,3-dipropylpyrimidin-5-yl)amino]-2-methyl-3-oxopropyl]phenoxy]acetate](/img/structure/B8329276.png)




![(2S*,4R*)-4-{[tert-butyl(diphenyl)silyl]oxy}-2-fluorocyclohexanone](/img/structure/B8329302.png)

![6-(2-Hydroxyethyl) 4H-benzo[1,4]thiazin-3-one](/img/structure/B8329323.png)

